molecular formula C26H44N2O B097980 N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide CAS No. 15437-93-1

N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide

Cat. No.: B097980
CAS No.: 15437-93-1
M. Wt: 400.6 g/mol
InChI Key: DNVZSDMHLPWULM-AHMRFOPESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Geref is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to obtain the final product .

Industrial Production Methods: Industrial production of Geref follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: Geref undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Geref has a wide range of scientific research applications, including:

Mechanism of Action

Geref exerts its effects by binding to the growth hormone-releasing hormone receptor in the anterior pituitary gland. This binding stimulates the secretion of growth hormone from somatotropic cells. The mechanism mimics the action of endogenous GHRH, leading to increased plasma growth hormone levels . The pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling cascades .

Comparison with Similar Compounds

Uniqueness of Geref: Geref is unique due to its shorter peptide sequence, which retains full biological activity while being easier to synthesize and modify.

Properties

CAS No.

15437-93-1

Molecular Formula

C26H44N2O

Molecular Weight

400.6 g/mol

IUPAC Name

N-[(1S)-1-[(3R,8S,9S,10R,13S,14S,17S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide

InChI

InChI=1S/C26H44N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24H,9-16H2,1-7H3/t17-,20+,21-,22+,23-,24-,25-,26+/m0/s1

InChI Key

DNVZSDMHLPWULM-AHMRFOPESA-N

SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)N(C)C)C)C)N(C)C(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide
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N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide

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